Triazophos

Description

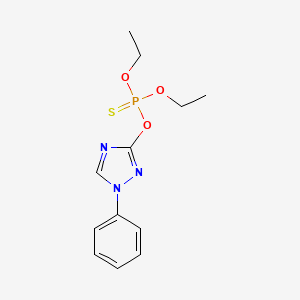

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy-[(1-phenyl-1,2,4-triazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGTOFWMRQMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O3PS | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037612 | |

| Record name | Triazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish oil. Used to control insects, mites, and nematodes. Not registered as a pesticide in the U.S. (EPA, 1998), Light brown liquid; mp = 0-5 deg C; [Merck Index] Yellowish liquid; [HSDB] | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes before boiling (EPA, 1998), Decomposes on distillation | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in organic solvents, In water, 39 mg/L at 20 °C, In water, 24.7 mg/L at 20 °C, In acetone, dichloromethane, methanol, isopropanol, ethyl acetate and plyethyleneglycols >500; n-hexane 11.1 (all in g/L at 20 °C), 0.7 g/100 mL in n-hexane at 20 °C | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.247 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2514 g/cu cm at 20 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-05 mmHg (EPA, 1998), 0.0000029 [mmHg], Vapor pressure = 13 mPa @ 55 °C, 2.9X10-6 mm Hg at 30 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-brown oil | |

CAS No. |

24017-47-8 | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24017-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024017478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triazophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6099J8L0EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

32 to 41 °F for technical grade (EPA, 1998), 5 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Triazophos on Insect Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazophos, an organophosphate insecticide, exerts its potent insecticidal activity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on insect AChE. It delves into the biochemical cascade of events, from the binding of the inhibitor to the enzyme's active site to the subsequent disruption of cholinergic neurotransmission. This document also presents a comparative analysis of the inhibitory potency of related organophosphate insecticides, detailed experimental protocols for assessing AChE inhibition, and visual representations of the key pathways and workflows to facilitate a deeper understanding of this important class of insecticides.

Introduction: The Critical Role of Acetylcholinesterase in Insects

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems of insects. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for the precise control of neuronal signaling. The continuous and rapid removal of ACh is essential for maintaining normal nerve function, muscle coordination, and sensory perception in insects.

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of two main subsites: the anionic subsite, which binds the quaternary ammonium group of acetylcholine, and the esteratic subsite, which contains the catalytic triad (serine, histidine, and glutamate) responsible for the hydrolysis of the ester bond.

The Molecular Mechanism of this compound Inhibition

This compound, like other organophosphate insecticides, is a potent and irreversible inhibitor of AChE. Its mechanism of action involves a series of steps that culminate in the inactivation of the enzyme:

-

Metabolic Activation: this compound itself is a thionophosphate, which is a relatively weak inhibitor of AChE. To become a potent inhibitor, it undergoes metabolic activation within the insect's body, a process primarily mediated by cytochrome P450 monooxygenases. This bioactivation involves the oxidative desulfuration of the thionophosphate (P=S) to its oxygen analog, a process that significantly increases the electrophilicity of the phosphorus atom.

-

Binding to the Active Site: The activated this compound molecule, now a potent oxon analog, penetrates the active site gorge of AChE. It orients itself in a manner that allows the phosphorus atom to be in close proximity to the catalytic serine residue (Ser-203) in the esteratic subsite.

-

Irreversible Phosphorylation: The hydroxyl group of the serine residue acts as a nucleophile, attacking the electrophilic phosphorus atom of the activated this compound. This results in the formation of a stable, covalent phosphate-serine bond. This phosphorylation of the active site serine effectively renders the enzyme non-functional.

-

Consequences of Inhibition: The irreversible inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates the postsynaptic receptors, leading to a state of hyperexcitability of the nervous system. The constant firing of nerve impulses results in tremors, convulsions, paralysis, and ultimately, the death of the insect.

Data Presentation: Comparative Inhibitory Potency of Organophosphates

| Compound | Enzyme Source | IC50 (nM) | Inhibition Rate Constant (k_i) (nM⁻¹h⁻¹) | Reactivation Rate Constant (k_r) (h⁻¹) | Reference |

| Profenofos | Human Recombinant AChE | 302 | Not Reported | Not Reported | --INVALID-LINK-- |

| Profenofos | Rat Red Blood Cell AChE | 312 | Not Reported | Not Reported | --INVALID-LINK-- |

| Chlorpyrifos-oxon | Rat Brain AChE | 10 | 0.206 ± 0.018 | 0.084 - 0.087 | --INVALID-LINK-- |

| Chlorpyrifos-oxon | Rat Liver AChE | 96 (Postnatal day 4), 527 (Adult) | Not Reported | Not Reported | --INVALID-LINK-- |

| Chlorpyrifos-oxon | Rat Plasma AChE | 18 (Postnatal day 4), 326 (Adult) | Not Reported | Not Reported | --INVALID-LINK-- |

| Chlorpyrifos-oxon | Rat Salivary Butyrylcholinesterase | Not Applicable | ~9 | 0.070 ± 0.008 | --INVALID-LINK-- |

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the in vitro inhibition of AChE by compounds like this compound is the Ellman's assay. This colorimetric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a relevant insect source (e.g., housefly head, cockroach ganglia) or a commercially available source.

-

This compound or other organophosphate inhibitor.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Solvent for the inhibitor (e.g., ethanol or DMSO).

-

96-well microplate.

-

Microplate reader.

Assay Procedure

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme's activity.

-

Prepare a series of dilutions of the this compound (or other inhibitor) in the appropriate solvent.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer.

-

AChE solution.

-

Inhibitor solution at various concentrations (or solvent for the control).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.

-

-

Substrate Addition and Measurement:

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to monitor the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

For kinetic studies, the inhibition constant (Ki) and the phosphorylation rate constant can be determined using appropriate kinetic models and software.

-

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathway of AChE inhibition and a typical experimental workflow.

a

It appears you have requested an in-depth technical guide or whitepaper on the topic of "a". This topic is too broad to provide a meaningful and specific response that would be useful for your target audience of researchers, scientists, and drug development professionals.

To create a valuable technical document, please specify a more detailed topic. For example, you could be interested in:

-

A specific protein or gene: e.g., "the role of protein Kinase A in cellular signaling"

-

A particular signaling pathway: e.g., "the mTOR signaling pathway in cancer metabolism"

-

A specific disease or condition: e.g., "the molecular basis of Alzheimer's disease"

-

A specific therapeutic modality: e.g., "the development of antibody-drug conjugates for targeted cancer therapy"

-

A specific experimental technique: e.g., "the application of CRISPR-Cas9 for in vivo gene editing"

Once you provide a more specific topic, I can proceed to gather the necessary information and generate the in-depth technical guide or whitepaper you have requested, complete with data tables, detailed experimental protocols, and Graphviz diagrams.

Unraveling the Microbial Degradation of Triazophos in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of triazophos, a widely used organophosphorus pesticide. Understanding these pathways is critical for developing effective bioremediation strategies and for assessing the environmental fate of this compound. This document details the key microbial players, enzymatic reactions, and metabolic intermediates involved in the breakdown of this compound in soil environments. It also presents quantitative data on degradation efficiency and provides detailed experimental protocols for key research methodologies.

Introduction to this compound and its Environmental Significance

This compound [O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate] is a broad-spectrum insecticide and nematicide used extensively in agriculture. Its persistence in soil and potential for groundwater contamination pose significant environmental and health concerns. Microbial degradation is a primary mechanism for the dissipation of this compound from contaminated soils. A variety of soil microorganisms, particularly bacteria, have been shown to utilize this compound as a source of carbon, nitrogen, and phosphorus, breaking it down into less toxic compounds.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound is a multi-step process initiated by the hydrolysis of the phosphate ester bond. This initial cleavage is a critical detoxification step, as it breaks down the parent molecule into less toxic intermediates. Several bacterial genera, including Pseudomonas, Diaphorobacter, Enterobacter, and Klebsiella, have been identified as potent this compound degraders.

The Primary Hydrolytic Pathway

The most well-characterized degradation pathway for this compound begins with the enzymatic hydrolysis of the P-O ester bond. This reaction is catalyzed by organophosphorus hydrolases (OPHs) or phosphotriesterases. This initial step yields two primary metabolites: 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and O,O-diethyl phosphorothioic acid.

A simplified representation of this primary degradation step is illustrated below:

Further Degradation of 1-phenyl-3-hydroxy-1,2,4-triazole (PHT)

The intermediate metabolite, PHT, can be further metabolized by some microorganisms. The bacterium Diaphorobacter sp. TPD-1 has been shown to utilize PHT as a sole carbon source. The proposed degradation pathway of PHT by this strain involves the cleavage of the triazole ring, followed by a series of transformations.

The key metabolites identified in the degradation of PHT by Diaphorobacter sp. TPD-1 are:

-

(E)-1-formyl-2-phenyldiazene

-

2-phenylhydrazinecarboxylic acid

-

Phenylhydrazine

The following diagram illustrates the proposed metabolic pathway for PHT degradation:

Quantitative Data on this compound Degradation

Several studies have reported the efficiency of different microbial strains in degrading this compound under various conditions. The following tables summarize the key quantitative findings.

Table 1: Degradation of this compound by Pseudomonas kilonensis strains after 9 days

| Strain | Medium | Initial Concentration | Degradation Efficiency (%) |

| P. kilonensis MB490 | M-9 Broth | Not Specified | 88.4 - 95.8 |

| P. kilonensis MB498 | M-9 Broth | Not Specified | 88.4 - 95.8 |

| Pseudomonas sp. MB504 | M-9 Broth | Not Specified | 88.4 - 95.8 |

| P. kilonensis MB490 | Soil Slurry | Not Specified | 99.90 |

| P. kilonensis MB498 | Soil Slurry | Not Specified | 99.90 |

| Pseudomonas sp. MB504 | Soil Slurry | Not Specified | 99.90 |

| P. kilonensis MB490 | Soil Microcosm | Not Specified | 92.74 - 96 |

| P. kilonensis MB498 | Soil Microcosm | Not Specified | 92.74 - 96 |

| Pseudomonas sp. MB504 | Soil Microcosm | Not Specified | 92.74 - 96 |

Table 2: Degradation of this compound by Diaphorobacter sp. TPD-1

| Initial Concentration (mg/L) | Time for Complete Degradation (hours) |

| 50 | 24 |

Table 3: Degradation of this compound and its Metabolite BZC by Diaphorobacter sp. GS-1 in paddy soil after 21 days

| Compound | Removal Efficiency (%) |

| This compound | 95.38 |

| BZC (1-phenyl-3-hydroxy-1,2,4-triazole) | 100 |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of this compound degradation by soil microorganisms.

Isolation and Screening of this compound-Degrading Microorganisms

A crucial first step is the isolation of potent microbial strains from contaminated environments.

Protocol:

-

Sample Collection: Collect soil samples from agricultural fields with a history of this compound application.

-

Enrichment Culture:

-

Prepare a Mineral Salt Medium (MSM). A typical MSM contains (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (0.5), MgSO4·7H2O (0.2), NaCl (0.1), and trace elements.

-

Add 10 g of soil to 100 mL of MSM supplemented with a specific concentration of this compound (e.g., 50-100 mg/L) as the sole carbon source.

-

Incubate at a controlled temperature (e.g., 30°C) on a rotary shaker for several days to enrich for this compound-degrading microorganisms.

-

-

Isolation:

-

Perform serial dilutions of the enrichment culture.

-

Plate the dilutions onto solid MSM agar plates containing this compound.

-

Incubate until distinct colonies appear.

-

-

Screening and Identification:

-

Inoculate individual colonies into liquid MSM with this compound.

-

Monitor the degradation of this compound over time using analytical techniques like HPLC.

-

Identify the most efficient degraders using molecular techniques such as 16S rRNA gene sequencing.

-

Analysis of this compound and its Metabolites

Accurate quantification of this compound and its degradation products is essential for pathway elucidation and kinetic studies.

Protocol for Sample Preparation and HPLC Analysis:

-

Extraction:

-

Take a known volume of the liquid culture (e.g., 1 mL).

-

Centrifuge to remove bacterial cells.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) by vigorous vortexing.

-

Separate the organic phase and repeat the extraction process.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Re-dissolve the residue in a known volume of mobile phase for analysis.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Instrument: HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water in a specific ratio (e.g., 70:30 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set according to the maximum absorbance of this compound (e.g., 240 nm).

-

Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in the samples.

-

Protocol for Metabolite Identification using GC-MS:

-

Derivatization (for non-volatile metabolites): Some polar metabolites may require derivatization to increase their volatility for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrument: GC-MS system.

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient is used to separate the compounds.

-

Ionization Mode: Electron Impact (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Identification: Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) and with authentic standards if available.

-

Conclusion

The microbial degradation of this compound is a promising avenue for the bioremediation of contaminated soils. This guide has outlined the primary degradation pathways, highlighting the key role of bacterial hydrolases in the initial detoxification step and the subsequent metabolism of the PHT intermediate. The provided quantitative data and experimental protocols offer a solid foundation for researchers and scientists working in this field. Further research into the genetic and enzymatic basis of this compound degradation will be crucial for developing enhanced bioremediation technologies and ensuring environmental sustainability.

Triazophos: An In-depth Technical Examination of its Effects on Non-Target Aquatic Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Triazophos, a broad-spectrum organophosphate insecticide, has been extensively used in agriculture to control a wide range of insect pests. However, its widespread application has raised significant concerns regarding its impact on non-target aquatic ecosystems. Due to its persistence and runoff from agricultural fields, this compound frequently contaminates water bodies, posing a threat to a variety of aquatic organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound on non-target aquatic life, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Acute and Sublethal Toxicity of this compound

This compound exhibits significant toxicity to a range of non-target aquatic organisms, from invertebrates to fish. The lethal and sublethal effects observed in various species are summarized below.

Quantitative Toxicity Data

The acute toxicity of this compound is typically evaluated by determining the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test organisms within a specified time period. Sublethal effects are observed at concentrations lower than the LC50 and can impact various physiological and biochemical processes.

| Species | Organism Type | Exposure Duration | Endpoint | Concentration | Reference |

| Channa punctatus | Fish | 24 hours | LC50 | 38.0 mg/L | [1] |

| Channa punctatus | Fish | 48 hours | LC50 | 26.8 mg/L | [1] |

| Channa punctatus | Fish | 96 hours | LC50 | 0.069 mg/L | [2] |

| Channa punctatus | Fish | 96 hours | Sublethal | 0.068 mg/L (5% and 10% of LC50) | [3] |

| Cirrhinus mrigala | Fish | 96 hours | LC50 | 1.05 mg/L | [4] |

| Cyprinus carpio | Fish | 1, 10, 20, 30 days | Sublethal | 0.3 mg/L | [5][6] |

| Danio rerio (zebrafish) | Fish | 96 hours | Sublethal | 0.06, 0.3, and 1.5 mg/L | [7][8] |

| Daphnia magna | Invertebrate | 21 days | Sublethal | 0.1 and 1.0 µg/L | [9] |

| Cyclops viridis | Invertebrate | 24 hours | LC50 | 0.57 ng/L | [10] |

| Cyclops viridis | Invertebrate | 48 hours | LC50 | 0.27 ng/L | [10] |

| Cyclops viridis | Invertebrate | 72 hours | LC50 | 0.16 ng/L | [10] |

| Cyclops viridis | Invertebrate | 96 hours | LC50 | 0.13 ng/L | [10] |

Experimental Protocols

Understanding the methodologies employed in toxicological studies is crucial for interpreting the data and for designing future research. Below are detailed protocols for key experiments cited in this guide.

Acute Toxicity Testing in Channa punctatus

This protocol is based on the methodology described for determining the LC50 of this compound in the freshwater fish Channa punctatus.[1]

1. Animal Acclimatization:

-

Healthy adult Channa punctatus are procured and acclimatized to laboratory conditions for at least two weeks in large glass aquaria.

-

Water quality parameters (temperature, pH, dissolved oxygen, hardness) are monitored and maintained within the optimal range for the species.

-

Fish are fed a commercial pellet diet, and feeding is stopped 24 hours prior to the experiment.

2. Preparation of Test Solutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone).

-

A series of graded concentrations of this compound are prepared by diluting the stock solution with dechlorinated tap water. A control group with only the solvent (if used) and a negative control with only water are also prepared.

3. Exposure:

-

Ten fish are randomly assigned to each experimental and control group in glass aquaria.

-

The fish are exposed to the different concentrations of this compound for a period of 24 and 48 hours.

-

Mortality is recorded at regular intervals.

4. Data Analysis:

-

The LC50 values and their 95% confidence limits are calculated using probit analysis.

Oxidative Stress and Genotoxicity Assessment in Cyprinus carpio

This protocol outlines the methodology used to investigate the sublethal effects of this compound on oxidative stress and genotoxicity in Cyprinus carpio.[5][6]

1. Experimental Design:

-

Common carp (Cyprinus carpio) are exposed to a sublethal concentration of this compound (0.3 mg/L) for different durations (1, 10, 20, and 30 days). A control group is maintained in this compound-free water.

2. Sample Collection:

-

At the end of each exposure period, fish are anesthetized and blood samples are collected from the caudal vein for genotoxicity assays.

-

Liver tissue is dissected for the analysis of oxidative stress biomarkers.

3. Oxidative Stress Biomarkers:

-

Lipid Peroxidation (LPO): The level of malondialdehyde (MDA), a product of lipid peroxidation, is measured in liver homogenates using the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzymes: The activities of superoxide dismutase (SOD) and catalase (CAT) are determined in liver homogenates using established spectrophotometric methods.

-

Glutathione (GSH): The concentration of reduced glutathione is measured in the liver.

4. Genotoxicity Assessment:

-

Comet Assay: This assay is performed on whole blood to detect DNA strand breaks. The percentage of DNA in the comet tail is used as a measure of DNA damage.

-

Micronucleus Test: Blood smears are prepared and stained to identify micronuclei in erythrocytes, which are indicative of chromosomal damage.

Immunotoxicity Assessment in Channa punctatus

This protocol details the in vivo and in vitro methods used to evaluate the immunotoxic effects of this compound on Channa punctatus.[11][12][13]

1. In Vivo Exposure:

-

Fish are exposed to sublethal concentrations of this compound (e.g., 5% and 10% of the 96-hour LC50) for 10 and 20 days.

2. Isolation of Leukocytes:

-

Spleen and head kidney are dissected, and single-cell suspensions are prepared.

-

Leukocytes are isolated by density gradient centrifugation.

3. Innate Immunity Assays:

-

Phagocytosis Assay: The phagocytic activity of macrophages is assessed by their ability to engulf yeast cells or latex beads.

-

Respiratory Burst Activity: The production of reactive oxygen species (ROS) by phagocytes is measured using the nitroblue tetrazolium (NBT) reduction assay.

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, is measured in the culture supernatant of leukocytes using the Griess reagent.

4. Cell-Mediated Immunity Assay:

-

Lymphocyte Proliferation Assay: The proliferative response of lymphocytes to T-cell and B-cell mitogens (e.g., phytohemagglutinin and lipopolysaccharide) is measured using a colorimetric assay (e.g., MTT assay).

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through multiple mechanisms, primarily by inhibiting the enzyme acetylcholinesterase (AChE) and by inducing oxidative stress and apoptosis.

Acetylcholinesterase Inhibition

As an organophosphate insecticide, the primary mode of action of this compound is the inhibition of AChE. This enzyme is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors. This hyperactivity of the nervous system leads to convulsions, paralysis, and ultimately death.

Oxidative Stress and Apoptosis

Exposure to sublethal concentrations of this compound has been shown to induce oxidative stress and apoptosis in aquatic organisms.[5][7][8] This involves the overproduction of reactive oxygen species (ROS), which can damage cellular components, and the activation of programmed cell death pathways.

Caption: this compound-induced oxidative stress and mitochondrial apoptosis pathway.

Experimental Workflow Diagrams

Visualizing the workflow of toxicological experiments can aid in understanding the sequence of steps and the overall experimental design.

Zebrafish Embryo Toxicity Testing Workflow

The zebrafish embryo toxicity test is a common method for assessing the developmental toxicity of chemicals.[7][8]

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Impact of this compound on Channa punctatus: Hematological and histopathological studies | International Journal of Current Research [journalcra.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Studies on this compound-induced oxidative stress and genotoxicity in freshwater fish Cyprinus Carpio following sublethal exposures [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. Induction of time- and dose-dependent oxidative stress of this compound to brain and liver in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. In vitro this compound suppresses innate and cell-mediated immune responses of lymphoid organs in snakehead fish, Channa punctatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of this compound induced immunotoxicity of spleen and head kidney in fresh water teleost, Channa punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

Triazophos: An In-depth Technical Guide to its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature concerning the genotoxicity and mutagenicity of the organophosphorus insecticide, Triazophos. The following sections detail the findings from various assays, outline the experimental methodologies, and visualize key processes and pathways involved in its potential to induce genetic damage.

Executive Summary

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the quantitative data from key studies on the genotoxicity and mutagenicity of this compound.

Table 1: In Vivo Micronucleus Test with this compound in Freshwater Fish (Cyprinus carpio)

| Treatment Group | Exposure Duration | Frequency of Micronuclei (%) |

| Control | 30 days | 0.12 ± 0.01 |

| This compound (0.3 mg/L) | 1 day | 0.23 ± 0.02 |

| This compound (0.3 mg/L) | 10 days | 0.51 ± 0.03 |

| This compound (0.3 mg/L) | 20 days | 0.89 ± 0.04 |

| This compound (0.3 mg/L) | 30 days | 1.12 ± 0.05 |

| Data adapted from Pattar and David, 2023.[1][2] |

Table 2: In Vivo Comet Assay with this compound in Freshwater Fish (Cyprinus carpio)

| Treatment Group | Exposure Duration | Percentage of Tail DNA (%) |

| Control | 30 days | 2.14 ± 0.11 |

| This compound (0.3 mg/L) | 1 day | 5.11 ± 0.23 |

| This compound (0.3 mg/L) | 10 days | 9.02 ± 0.41 |

| This compound (0.3 mg/L) | 20 days | 14.23 ± 0.56 |

| This compound (0.3 mg/L) | 30 days | 18.96 ± 0.72 |

| Data adapted from Pattar and David, 2023.[1][2] |

Table 3: Bacterial Reverse Mutation Assay (Ames Test) with a Pesticide Mixture containing this compound

| Tester Strain | Metabolic Activation (S9) | Test Substance Concentration (µ g/plate ) | Mean Revertants ± SD | Result |

| TA98 | Without | 0 (Solvent Control) | 53 ± 5.66 | Negative |

| 5000 | Not specified | Negative | ||

| With | 0 (Solvent Control) | 54 ± 4.24 | Negative | |

| 5000 | Not specified | Negative | ||

| TA100 | Without | 0 (Solvent Control) | 162 ± 4.24 | Negative |

| 5000 | Not specified | Negative | ||

| With | 0 (Solvent Control) | 183 ± 5.66 | Negative | |

| 5000 | Not specified | Negative | ||

| The study on a mixture of Deltamethrin 1% + this compound 35% EC showed no marked or consistent differences in the number of revertant colonies compared to the solvent control up to 5000 µ g/plate . |

Signaling Pathways and Mechanisms

The primary mechanism implicated in this compound-induced genotoxicity is the induction of oxidative stress. Organophosphorus pesticides can lead to an overproduction of reactive oxygen species (ROS), which can overwhelm the cellular antioxidant defense systems.[2][3] This imbalance results in damage to cellular macromolecules, including DNA.

Caption: Proposed signaling pathway for this compound-induced genotoxicity.

Experimental Protocols and Workflows

Detailed methodologies for the key assays used to evaluate the genotoxicity and mutagenicity of chemical compounds are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay detects mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.

Experimental Protocol:

-

Strain Selection: Commonly used strains include TA98, TA100, TA1535, TA1537, and TA102, which detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

-

Exposure: A range of concentrations of the test substance, a negative (solvent) control, and a positive control are used. The test substance is combined with the bacterial culture and, if applicable, the S9 mix.

-

Plating: This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Caption: Experimental workflow for the Ames Test.

In Vitro Chromosomal Aberration Assay

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Experimental Protocol:

-

Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Treatment: Cell cultures are treated with the test substance at various concentrations, along with negative and positive controls, both with and without metabolic activation (S9 mix).

-

Exposure Period: Treatment typically lasts for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

-

Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges). At least 100-200 metaphases per concentration are scored.

-

Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.

Caption: Experimental workflow for the Chromosomal Aberration Assay.

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of laboratory animals, typically rodents. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol:

-

Animal Dosing: Animals (usually rats or mice) are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are also included.

-

Treatment Schedule: Dosing can be a single treatment or multiple treatments over consecutive days.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last treatment to allow for the incorporation of micronuclei into newly formed erythrocytes.

-

Slide Preparation: Smears of bone marrow or peripheral blood are made on microscope slides.

-

Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity to the bone marrow.

-

Evaluation: A positive result is a dose-related, statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

Caption: Experimental workflow for the In Vivo Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Experimental Protocol:

-

Cell Preparation: A single-cell suspension is obtained from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nucleoid containing the DNA.

-

Alkaline Unwinding and Electrophoresis: For the standard alkaline comet assay, slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged, broken DNA fragments to migrate out of the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Scoring: The comets are visualized using a fluorescence microscope and scored using image analysis software. Common parameters measured include tail length, percentage of DNA in the tail, and tail moment.

-

Evaluation: A dose-dependent increase in comet parameters indicates DNA damage.

Caption: Experimental workflow for the Comet Assay.

References

Safety Operating Guide

Proper Disposal Procedures for Triazophos: A Guide for Laboratory Professionals

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Triazophos.

This compound, an organophosphate pesticide, requires careful handling and disposal to mitigate environmental contamination and ensure laboratory safety. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of responsible chemical management. This document provides essential safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Decontamination of Containers and Equipment

Empty this compound containers and any laboratory equipment that has come into contact with the pesticide must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.

Experimental Protocol: Triple Rinsing of Containers

-

Initial Draining: Once the container is empty, allow it to drain in a vertical position for at least 30 seconds into a designated waste collection vessel.

-

First Rinse: Fill the container to approximately 25% of its capacity with a suitable solvent (e.g., acetone, followed by water). Securely close the container and agitate it vigorously for at least 30 seconds to ensure the entire inner surface is rinsed.

-

Collect Rinsate: Pour the rinsate into a designated hazardous waste container. Allow the container to drain for at least 30 seconds.

-

Repeat: Repeat the rinsing and collection steps two more times.

-

Final Disposal of Container: After the third rinse, the container should be punctured to prevent reuse and disposed of in accordance with local, state, and federal regulations for hazardous waste.[1][2]

Decontamination of Laboratory Equipment:

-

Gross Contamination Removal: Using absorbent pads, carefully wipe away any visible this compound residues from the equipment surfaces. Dispose of the used pads in a designated hazardous waste container.

-

Solvent Wash: Wash the equipment thoroughly with a suitable detergent and hot water.[3] A brush may be used to remove any remaining particulate matter.

-

Solvent Rinse: Rinse the equipment with an appropriate organic solvent, such as acetone, to remove any residual this compound. Collect the solvent rinsate for disposal as hazardous waste.

-

Final Rinse: Rinse the equipment thoroughly with deionized water.

-

Drying: Allow the equipment to air dry completely before storage or reuse.

Disposal Methods for this compound Waste

The primary methods for the disposal of this compound waste involve chemical degradation or high-temperature incineration. The selection of the appropriate method depends on the volume of waste, available facilities, and regulatory requirements.

1. Chemical Degradation: Catalytic Oxidation using Fenton Reagent

This method is effective for the treatment of aqueous wastewater containing this compound. The Fenton reaction utilizes hydrogen peroxide and an iron catalyst to generate highly reactive hydroxyl radicals, which oxidize the pesticide.

Experimental Protocol: Bench-Scale Catalytic Oxidation

-

Objective: To degrade this compound in an aqueous solution.

-

Materials:

-

This compound wastewater

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Sulfuric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Stir plate and magnetic stir bar

-

pH meter

-

Beakers

-

-

Procedure:

-

Sample Preparation: Place a known volume of the this compound wastewater into a beaker.

-

pH Adjustment: Adjust the pH of the wastewater to 4 using sulfuric acid.

-

Catalyst Addition: Add 2.5 g/L of FeSO₄·7H₂O to the wastewater and stir until dissolved.

-

Oxidant Addition: While continuously stirring, add 100 mL/L of 30% H₂O₂ solution to the wastewater.

-

Reaction: Continue stirring the solution for 90 minutes at room temperature.

-

Neutralization and Settling: After the reaction is complete, adjust the pH to a neutral range (6-8) with sodium hydroxide to precipitate the iron. Allow the solution to settle.

-

Separation: Decant or filter the supernatant. The treated liquid can be disposed of down the drain if it meets local wastewater discharge regulations. The iron-containing sludge must be disposed of as hazardous waste.

-

2. High-Temperature Incineration

Incineration is a highly effective method for the complete destruction of organic pesticides like this compound.[4][5] This process should only be carried out in a licensed hazardous waste incineration facility.

Operational Parameters:

The recommended operating conditions for the incineration of organic pesticides are a temperature of 1000°C with a retention time of 2 seconds.[4] These conditions are designed to achieve greater than 99.99% destruction of the active ingredient.[4]

3. Bioremediation

Microbial degradation is an environmentally friendly approach for the disposal of this compound, particularly for contaminated soil.[6] Certain bacteria can utilize this compound as a source of carbon and phosphorus, breaking it down into less toxic compounds.

Key Parameters for Bioremediation:

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters for the described disposal methods.

| Parameter | Chemical Degradation (Fenton Reagent) | High-Temperature Incineration | Bioremediation |

| Reagent Dosages | FeSO₄·7H₂O: 2.5 g/L30% H₂O₂: 100 mL/L | Not Applicable | Not Applicable |

| Optimal pH | 4 | Not Applicable | 7.0[6] |

| Reaction/Dwell Time | 90 minutes | 2 seconds[4] | Varies (days to weeks) |

| Operating Temperature | Room Temperature | 1000°C[4] | 30°C[6] |

| Efficiency | 96.3% COD removal (synthesized wastewater) | >99.99% destruction[4] | Varies |

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Caption: Logical workflow for the safe disposal of this compound waste.

Regulatory Compliance

Disposal of pesticide waste is strictly regulated.[7][8] It is the responsibility of the generator to ensure that all this compound waste is managed in accordance with local, state, and federal regulations. Improper disposal can lead to significant legal and financial penalties. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable laws.

References

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

Essential Safety and Handling of Triazophos in a Laboratory Setting

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS

Triazophos is a highly toxic organophosphate pesticide that necessitates stringent safety protocols in a laboratory environment. This guide provides essential, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal of this compound. Adherence to these protocols is critical to mitigate the risks of exposure and ensure a safe research environment.

Hazard Summary

This compound is classified as a highly hazardous compound.[1] It is a cholinesterase inhibitor that can be absorbed through the skin, and exposure can occur through inhalation, ingestion, or direct contact.[2]

Key Hazards:

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[3]

-

Organ System Toxicity: Primarily affects the nervous system by inhibiting acetylcholinesterase.[2]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound.

| Toxicity Data for this compound | |

| Acute Oral LD50 (Rat) | 57-59 mg/kg[4] |

| Acute Dermal LD50 (Rat) | >2000 mg/kg[4] |

| Acute Inhalation LC50 (Rat, 4h) | 0.531 mg/L air[4] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against this compound exposure. Research indicates that 85% of total pesticide exposure occurs on the hands, and wearing protective gloves can reduce overall exposure by 99%.

| PPE for Handling this compound | Specifications and Recommendations |

| Gloves | Material: Barrier laminate, butyl rubber, or nitrile rubber gloves are recommended for good overall protection against organophosphates.[4][5] For handling concentrated this compound, polyvinylchloride (PVC) offers maximum resistance.[1] Thickness: Use gloves with a thickness of at least 14 mils.[4] Inspection: Always inspect gloves for tears or punctures before use. Discard if compromised. |

| Eye and Face Protection | Type: Chemical splash goggles and a face shield are mandatory to protect against splashes and sprays. |

| Respiratory Protection | Requirement: An appropriate respirator must be used when there is a risk of inhaling dust, aerosols, or vapors. The specific type of respirator and cartridge should be selected based on the potential exposure concentration and in accordance with occupational health and safety standards. |

| Protective Clothing | Type: A chemical-resistant lab coat, apron, and closed-toe shoes are required. For tasks with a high risk of splashes, chemical-resistant coveralls should be worn.[6] |

Operational Plan: Step-by-Step Guidance

Pre-Operational Protocol

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[3][7] This area should be clearly marked with warning signs indicating the use of a highly toxic chemical.[3][7]

-

Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible (within a 10-second walk).[8] An emergency spill kit containing appropriate absorbent materials and decontaminating solutions must be readily available.

-

Personnel: Never work alone when handling highly toxic chemicals.[8] A second person familiar with the hazards and emergency procedures should be present in the laboratory.[8]

-

Review Procedures: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the experimental protocol.

Handling Protocol (in a Chemical Fume Hood)

-

Personal Protective Equipment: Don all required PPE before entering the designated area.

-

Weighing Solid this compound:

-

Preparing Solutions:

-

Perform all dilutions and solution preparations inside the fume hood.

-

Use a fume hood with the sash at the lowest practical height.

-

Work over a disposable, plastic-backed absorbent liner to contain any potential spills.[6]

-

-

Post-Handling:

Decontamination and Disposal Plan

Decontamination Protocol

-

Spill Cleanup:

-

Alert personnel in the area and evacuate if necessary.

-

Wearing appropriate PPE, cover the spill with an absorbent material like cat litter or sawdust.[9]

-

For liquid spills, create a dike with absorbent material to prevent spreading.[9]

-

Apply a decontamination solution. Many organophosphate pesticides, like this compound, can be decomposed with a 10% solution of lye (sodium hydroxide) or lime.[10] Allow for a reaction time of one to six hours.[11]

-

Carefully sweep or scoop the absorbed and decontaminated material into a labeled hazardous waste container.[9]

-

Wipe the spill area with a detergent and water solution, followed by a clean water rinse.[11]

-

-

Equipment Decontamination:

-

All labware and equipment must be decontaminated before being removed from the designated area.[6]

-

Immerse reusable labware in a 10% bleach solution for at least one hour, followed by thorough rinsing with water.

-

For equipment that cannot be immersed, wipe down all surfaces with a suitable disinfectant.

-

Disposal Plan

-

Waste Collection: All this compound-contaminated waste, including excess chemicals, empty containers, contaminated PPE, and cleanup materials, must be collected as hazardous waste.[8]

-

Waste Containers: Use sturdy, leak-proof, and chemically compatible containers for waste collection.[12]

-

Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

-

Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

-

Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[12]

Emergency Procedures and First Aid

| Exposure Route | Immediate First Aid Actions |

| Skin Contact | Immediately remove all contaminated clothing.[13] Drench the skin with water for at least 15 minutes and wash thoroughly with soap and water.[13][14] |

| Eye Contact | Immediately flush the eyes with a gentle stream of clean running water for at least 15 minutes, holding the eyelids open.[15][16] |

| Inhalation | Move the victim to fresh air immediately.[15] If breathing has stopped, perform artificial respiration.[13] |

| Ingestion | Rinse the mouth with large amounts of water.[13] Do not induce vomiting unless instructed to do so by medical personnel or a poison control center.[13] |

In all cases of exposure, seek immediate medical attention. Call 911 and the Poison Control Center at 1-800-222-1222. [13][15]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C12H16N3O3PS | CID 32184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. Pesticide Personal Protective Equipment: Glove Selection [extension.sdstate.edu]

- 5. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]

- 6. campusoperations.temple.edu [campusoperations.temple.edu]

- 7. umdearborn.edu [umdearborn.edu]

- 8. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]

- 9. hgic.clemson.edu [hgic.clemson.edu]

- 10. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 11. acq.osd.mil [acq.osd.mil]

- 12. Disposal of Pesticides [npic.orst.edu]

- 13. extension.psu.edu [extension.psu.edu]

- 14. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 15. epa.gov [epa.gov]

- 16. Pesticide Poisoning Symptoms and First Aid | MU Extension [extension.missouri.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.